molecular formula C3H7NO2 B140451 DL-Alanine-3-13C CAS No. 131157-42-1

DL-Alanine-3-13C

Cat. No. B140451
M. Wt: 90.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-OUBTZVSYSA-N
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Description

Synthesis Analysis

The synthesis of DL-Alanine-3-13C and its analogs has been explored in various studies. In one approach, the synthesis of mono-C(14)-labeled DL-alanines was achieved through small scale procedures involving ion exchange columns and vacuum sublimation, resulting in high purity amino acids . Another study reported the synthesis of DL-(1-Amino-2-propenyl)phosphonic acid, an analog of vinylglycine, which is a strong inhibitor of alanine racemases and D-Ala:D-Ala ligase . Additionally, an asymmetric synthesis of L-[3-13C]alanine was performed using [13C]methyl iodide and a chiral glycine equivalent derived from phenyl[2-13C]bromoacetate, yielding the desired product with high diastereoselectivity .

Molecular Structure Analysis

The molecular structure of DL-Alanine-3-13C and related compounds has been investigated using various spectroscopic techniques. For instance, solid-state 13C NMR chemical shifts of L-alanine residues in peptides were studied, revealing relationships

Scientific Research Applications

1. Dosimetry in Medical Applications

DL-Alanine (C3 H7 NO2) is an amino acid traditionally used as a standard dosimetric material in Electron Paramagnetic Resonance (EPR) dosimetry due to its tissue equivalence. Recent studies have explored its application in gel dosimetry, especially beneficial for 3D clinical dose evaluations using MRI techniques. This is particularly useful in radiotherapy, as the addition of Alanine in Fricke gel solution enhances the production of ferric ions when irradiated, making it a potent dosimetric material. The optical and energy-dependent response of DL-Alanine-based solutions to clinical photons and electron beams has been studied, showing that the material's optical response is energy-independent in the studied dose range, indicating its potential for broader clinical application (Silva & Campos, 2011).

2. Study of Metabolic Pathways

DL-Alanine-3-13C has been instrumental in understanding metabolic pathways in various biological systems. For example, Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the metabolic fate of DL-Alanine-3-13C in astrocytes, neurons, and cocultures, providing insights into glia-neuron interactions in neurotransmitter metabolism. This study revealed that alanine is transaminated predominantly to pyruvate, which then undergoes different metabolic pathways in astrocytes and neurons. Such studies have implications for understanding the brain's metabolic processes and potential neurological disorder treatments (Zwingmann, Richter-Landsberg, Brand, & Leibfritz, 2000).

3. 13C-NMR Investigations in Medical Research

13C-NMR spectroscopy has been used to determine the metabolic fate of amino acids like alanine in various biological tissues. For instance, the metabolic fate of alanine and aspartate in kidney proximal tubules of normal and streptozotocin-treated rats and rabbits was studied using DL-Alanine-3-13C. This helped in understanding the impact of diseases like diabetes on the metabolic pathways in these tissues. The data from such studies are crucial for developing targeted treatments for metabolic disorders (Jans & Willem, 1989).

Safety And Hazards

DL-Alanine-3-13C may be harmful if absorbed through the skin or if swallowed . Contact may cause eye irritation . If breathed in, it is advised to move the person to fresh air and give artificial respiration if not breathing . Consultation with a physician is recommended .

properties

IUPAC Name

2-amino(313C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480393
Record name DL-Alanine-3-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Alanine-3-13C

CAS RN

131157-42-1
Record name DL-Alanine-3-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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